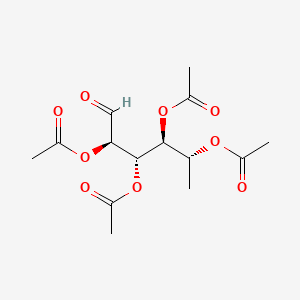
Fucose, tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fucose, tetraacetate is a derivative of L-fucose, a six-carbon deoxy sugar that is commonly found in various glycoproteins and glycolipids. This compound is characterized by the presence of four acetyl groups attached to the fucose molecule, which enhances its stability and reactivity in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fucose, tetraacetate typically involves the acetylation of L-fucose. One common method is the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
Fucose, tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fucose derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products
The major products formed from these reactions include various fucose derivatives that can be further utilized in chemical and biological research .
科学的研究の応用
Fucose, tetraacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of fucose, tetraacetate involves its interaction with specific enzymes and receptors. For example, it can inhibit the activity of fucosyltransferases, enzymes that transfer fucose residues to glycoproteins and glycolipids. This inhibition can affect various biological processes, including cell signaling and immune responses .
類似化合物との比較
Similar Compounds
L-Fucose: The parent compound of fucose, tetraacetate, commonly found in nature.
Fucosyl Amides: Derivatives of fucose with amide groups, used for similar applications in research and industry.
Fucosylated Oligosaccharides: Complex carbohydrates containing fucose residues, used in various biological studies.
Uniqueness
This compound is unique due to its enhanced stability and reactivity compared to its parent compound, L-fucose. The presence of acetyl groups makes it more suitable for certain chemical reactions and industrial applications .
特性
CAS番号 |
109430-94-6 |
|---|---|
分子式 |
C14H20O9 |
分子量 |
332.30 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-oxohexan-2-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h6-7,12-14H,1-5H3/t7-,12+,13+,14-/m1/s1 |
InChIキー |
OPVYKVGCFWDTOI-SPEPIWJRSA-N |
異性体SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















